8-Iodoquinolin-5-ol is a chemical compound with the molecular formula C₉H₆INO, classified as a halogenated derivative of 8-hydroxyquinoline. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound features an iodine atom at the 8-position of the quinoline ring and a hydroxyl group at the 5-position, which contribute to its biological activity and reactivity.
The compound can be synthesized through various methods, including iodination of quinolin-5-ol. The Sandmeyer reaction is one of the most common synthetic routes, involving the diazotization of quinolin-5-ol followed by treatment with potassium iodide to introduce the iodine atom.
8-Iodoquinolin-5-ol is classified as a heterocyclic aromatic compound due to its quinoline structure, which consists of a fused benzene and pyridine ring. It falls under the category of halogenated phenolic compounds, which are known for their diverse biological activities.
The synthesis of 8-iodoquinolin-5-ol typically involves several key steps:
The reaction conditions must be carefully controlled, particularly temperature, to stabilize the diazonium intermediate. Low temperatures are generally maintained during this step to prevent decomposition. In industrial applications, continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles.
The molecular structure of 8-iodoquinolin-5-ol can be represented as follows:
This structure features a hydroxyl group (-OH) at the 5-position and an iodine atom (I) at the 8-position of the quinoline skeleton.
The InChI representation provides a unique identifier for this compound, allowing for easy retrieval and comparison in chemical databases.
8-Iodoquinolin-5-ol is involved in various chemical reactions:
For substitution reactions, nucleophiles like sodium azide or thiourea can be used in basic conditions. Oxidation typically requires acidic or basic media with potassium permanganate, while reduction reactions are conducted in anhydrous ether with lithium aluminum hydride.
The mechanism of action for 8-iodoquinolin-5-ol primarily involves its interactions with biological macromolecules:
These interactions may inhibit enzymatic activities and disrupt cellular processes, contributing to its potential as an antimicrobial and anticancer agent .
Property | Value |
---|---|
CAS Number | 856083-17-5 |
Melting Point | Not specified |
Purity | ≥95% |
Property | Value |
---|---|
Molecular Weight | 271.05 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that 8-iodoquinolin-5-ol is a stable compound suitable for various applications in organic synthesis and medicinal chemistry .
8-Iodoquinolin-5-ol has several significant applications in scientific research:
The discovery of 8-hydroxyquinoline dates to 1880 through the work of Weidel and Cobenzl, who first isolated the parent compound via decarboxylation of oxycinchoninic acid [3]. Subsequent synthetic advancements emerged in 1881 when Skraup developed a general method for producing substituted oxyquinolines, enabling access to various positional isomers [3] [7]. The specific iodinated derivative, 5-iodo-8-hydroxyquinoline, gained prominence in the early 20th century as an antimicrobial agent. Initially deployed against Entamoeba histolytica and fungal pathogens, its utility expanded into dermatological creams for skin infections due to potent topical antifungal and antibacterial properties [6]. By the mid-20th century, neurological concerns led to its withdrawal from systemic use, though rigorous reappraisal later attributed toxicity to vitamin B12 deficiency rather than inherent molecular pathology [4]. This reevaluation catalyzed its repurposing, particularly for neurodegenerative and oncological indications, marking a significant milestone in metallopharmacology [4] [7].
Table 1: Historical Milestones in 8-Iodochinolin-5-ol Development
Year | Event | Key Contributors |
---|---|---|
1880 | Isolation of 8-hydroxyquinoline | Weidel & Cobenzl |
1881 | General synthesis of oxyquinolines | Skraup |
Early 1900s | Introduction as antimicrobial/antifungal agent | Not specified |
1960s | Withdrawal due to neurotoxicity concerns | Regulatory agencies |
1990s-2000s | Mechanistic reevaluation and repurposing | Research consortia |
8-Iodochinolin-5-ol belongs to the monohydroxyquinoline class, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring with substituents at specific positions. Its systematic name (5-iodoquinolin-8-ol) denotes iodine at C5 and a hydroxyl group at C8, establishing it as a C5-halogenated, C8-hydroxylated derivative [3] [9]. This regiochemistry is functionally critical:
Table 2: Structural and Electronic Properties of Key Quinoline Derivatives
Compound | Substituents | pKa (OH) | pKa (N) | LogP |
---|---|---|---|---|
Quinolin-8-ol (8-HQ) | None | 11.2 | 9.9 | 2.30 |
5-Iodo-quinolin-8-ol | I-5 | 11.4 | 9.7 | 2.55 |
5-Chloro-7-iodo-quinolin-8-ol | Cl-5, I-7 | 11.6 | 9.5 | 3.10 |
5-Nitro-quinolin-8-ol | NO2-5 | 10.8 | 8.9 | 1.95 |
The pharmacological and chemical significance of 8-iodochinolin-5-ol stems from its bifunctional metal-chelating capacity and resultant biological activities:
Antimicrobial: Retains potent antifungal and antibacterial effects, particularly against dermatophytes [6].
Coordination-Driven Innovations: Complexation with ruthenium, platinum, or gallium ions yields organometallic species with enhanced tumor selectivity and reduced off-target toxicity. Gallium(III) complexes (e.g., KP46) leverage the "trojan horse" strategy for selective iron-metabolism disruption in malignancies [7].
Table 3: Pharmacological Activities of 8-Iodochinolin-5-ol and Derivatives
Activity | Mechanism | Key Findings |
---|---|---|
Antineurodegenerative | Cu²⁺/Zn²⁺ chelation & ionophoric activity | Improved cognition in Phase II AD trials; Reduced Aβ oligomerization |
Anticancer | ROS induction via Cu shuttle; Proteasome inhibition | IC50 = 0.59 µM (HeLaS3); Synergy with taxanes in xenografts |
Antimicrobial | Disruption of fungal metal homeostasis | Topical efficacy against Candida and dermatophytes |
Antiparasitic | Inhibition of protozoal metalloenzymes | Historical use against amoebic dysentery |
Table 4: Stability Constants (log β) of Key Metal Complexes
Metal Ion | 8-HQ | 5-Iodo-8-HQ | 5-Chloro-7-iodo-8-HQ |
---|---|---|---|
Cu²⁺ | 14.2 | 15.0 | 15.8 |
Zn²⁺ | 10.4 | 11.2 | 12.1 |
Fe³⁺ | 18.4 | 19.7 | 20.5 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: